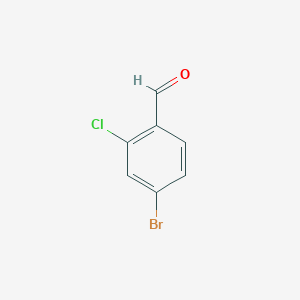
4-溴-2-氯苯甲醛
概述
描述
Synthesis Analysis
The synthesis of 4-Bromo-2-chlorobenzaldehyde and its derivatives has been explored through various methods. For instance, the synthesis of a novel hydrazone Schiff base compound, 4BDBH, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, as reported in one study . Another research focused on the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde, which was then brominated to produce mono- and dibromo derivatives . Additionally, the synthesis of 4-Bromo-2-chlorotoluene was accomplished from 4-bromo-2-nitrotoluene through reduction, diazotization, and a Sandmeyer reaction .
Molecular Structure Analysis
The molecular structure of benzene derivatives, including 4-chlorobenzaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . Similarly, the crystal structure of various benzylidene derivatives of 4-hydroxybenzohydrazide, including a 4-bromo derivative, was determined, showing that the molecules are relatively planar with specific dihedral angles between the benzene rings .
Chemical Reactions Analysis
The reactivity of bromo and chloro compounds has been studied, with the bromo-derivative showing more reactivity towards common nucleophilic reagents compared to the chloro-compound . The synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene involved an elimination reaction, reduction reaction, and bromization .
Physical and Chemical Properties Analysis
The physical constants of bromo-2',4'-dichloroacetophenone, such as relative density, refractive index, boiling point, and melting point, were measured to characterize the compound . The vibrational spectra of various bromo and chloro compounds were analyzed to identify specific vibrational modes .
Biological Activity
Several studies have reported on the biological activity of synthesized compounds. For example, a Schiff base compound exhibited excellent antibacterial activities . Another study synthesized a hydrazone molecule that showed good fungicidal activity against specific pathogens .
科学研究应用
光谱表征和溶剂相互作用
4-溴-2-氯苯甲醛一直是光谱研究的研究对象。通过红外(IR)光谱和密度泛函理论(DFT)进行了详细研究,以了解4-溴-2-氯苯甲醛的构象行为和溶剂相互作用。这项研究突出了化合物对不同溶剂的响应,并提供了一个理论模型来研究这些效应,对于理解相关化合物中的羰基伸缩振动和溶剂效应做出了重要贡献 (Parlak & Ramasami, 2020)。
化学选择性格氏试剂反应
4-溴-2-氯苯甲醛还参与了教育研究,特别是在基于格氏试剂反应的实验中。这个实验旨在强调卤素反应性的预测性方面以及格氏试剂与三级酰胺的反应机制。它为学生提供了在实践环境中应用理论知识并通过各种光谱方法确认反应产物身份的机会 (Maher et al., 2016)。
合成和结构表征
对4-溴-2-氯苯甲醛衍生物的合成和结构表征已经成为几项研究的主题。例如,通过4-溴-2-氯苯甲醛与其他试剂反应合成新化合物的合成已经有文献记录,展示了该化合物在合成有机化学中的多功能性。这些研究还涉及对产物的详细表征,增进了对分子结构和相互作用的理解 (De-ju, 2015)。
光反应机制
对相关溴酚的光反应机制进行了研究,包括4-溴-2-氯苯甲醛,以了解它们在光照下的行为。这项研究对光化学应用至关重要,可能在材料科学和环境化学等领域具有影响 (Akai et al., 2002)。
溴化和合成应用
已经探索了衍生物的溴化和从4-溴-2-氯苯甲醛出发合成复杂分子的研究。这些研究展示了该化合物在合成具有潜在药物化学和药物发现应用的一系列产品中的实用性 (Jasouri et al., 2010)。
安全和危害
未来方向
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This suggests potential future directions for the use of 4-Bromo-2-chlorobenzaldehyde in chemical synthesis.
属性
IUPAC Name |
4-bromo-2-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPLNJITGVCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555969 | |
| Record name | 4-Bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorobenzaldehyde | |
CAS RN |
158435-41-7 | |
| Record name | 4-Bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

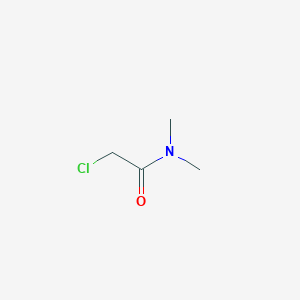
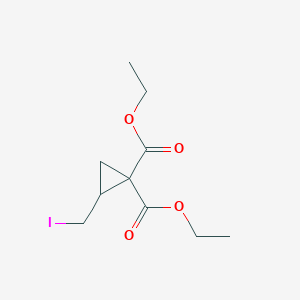
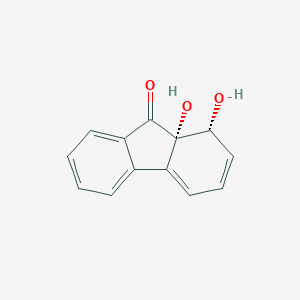
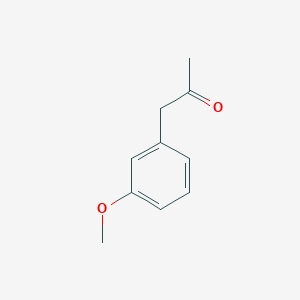
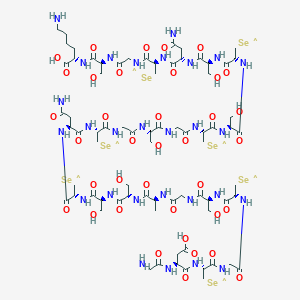
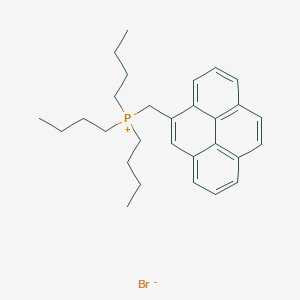
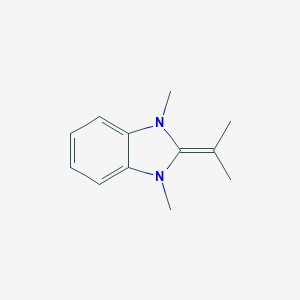
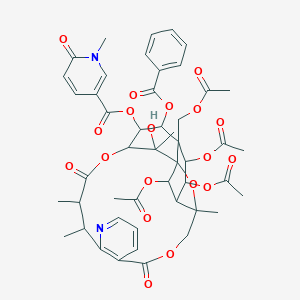
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
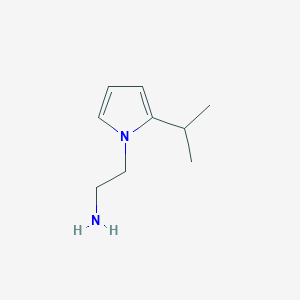
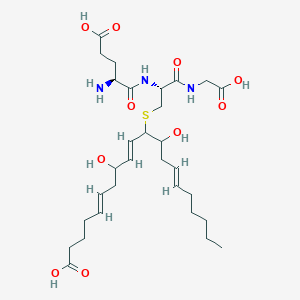
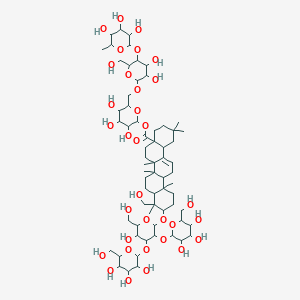
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)